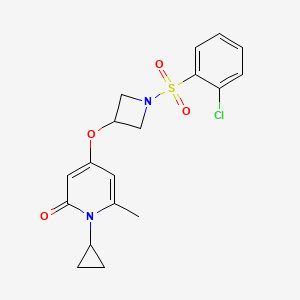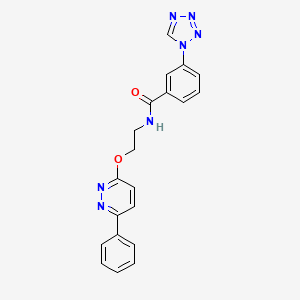![molecular formula C19H17FN2O2 B2552265 4-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898426-44-3](/img/structure/B2552265.png)
4-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a complex organic compound known for its varied applications in scientific research, including chemistry, biology, medicine, and industry. Its unique structure, encompassing a fluorine atom, a benzamide group, and a tetrahydroquinolinyl moiety, endows it with remarkable chemical properties.
Mechanism of Action
Target of action
Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . Thiazoles are found in many potent biologically active compounds .
Mode of action
The mode of action of these compounds can vary widely depending on their specific structure and the receptors they interact with. For example, some indole derivatives have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical pathways
The affected pathways can also vary widely. For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide are largely derived from its indole nucleus. Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The compound binds with high affinity to multiple receptors, making it useful in developing new derivatives .
Cellular Effects
The cellular effects of this compound are diverse due to its broad-spectrum biological activities . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide involves multiple steps:
Formation of the Pyrroloquinoline Core: : The initial stage often begins with cyclization reactions to form the pyrroloquinoline skeleton.
Introduction of Fluorine Atom: : Subsequent fluorination of the core structure usually employs reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions to achieve selective fluorination.
N-Methylation: : This step is typically accomplished using methylating agents such as iodomethane.
Benzamide Formation: : Finally, the benzamide group is introduced through an amidation reaction, using the corresponding benzoyl chloride and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using optimized conditions for each step to ensure high yield and purity. The process often involves continuous flow chemistry techniques to enhance reaction control and efficiency, minimizing by-products and reducing costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrroloquinoline moiety, to form various oxidized derivatives.
Reduction: : Reduction reactions, such as hydrogenation, can modify the compound's unsaturated bonds, leading to hydrogenated products.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: : Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products vary based on the reaction type but include fluorinated analogs, hydrogenated derivatives, and substituted compounds with diverse functional groups.
Scientific Research Applications
Chemistry
Catalysis: : The compound acts as a catalyst in various organic transformations, enhancing reaction rates and selectivity.
Material Science: : Used in the synthesis of advanced materials with unique electronic and photophysical properties.
Biology and Medicine
Pharmacology: : Investigated for its potential as a therapeutic agent due to its bioactive scaffold, influencing various biological pathways.
Molecular Probes: : Serves as a fluorescent probe in imaging studies, aiding in the visualization of biological processes.
Industry
Polymer Additives: : Incorporated into polymers to enhance properties like thermal stability and resistance to degradation.
Agriculture: : Utilized in the development of agrochemicals with improved efficacy and environmental profiles.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(2-oxo-2,3-dihydro-1H-quinolin-8-yl)benzamide
N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-8-yl)benzamide
4-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
Unique Attributes
Compared to these compounds, 4-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide offers:
Enhanced Stability: : The fluorine atom increases chemical stability under various conditions.
Improved Binding Affinity: : Fluorine's electronegativity enhances interactions with biological targets.
Diverse Reactivity: : Capable of undergoing a wide range of chemical reactions, enabling versatile applications in research and industry.
This compound is a testament to the intricate design and functional versatility of modern chemical synthesis, opening avenues for scientific exploration and technological advancements.
Properties
IUPAC Name |
4-fluoro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-11-16-10-15(21-18(23)12-4-6-14(20)7-5-12)9-13-3-2-8-22(17(13)16)19(11)24/h4-7,9-11H,2-3,8H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOVTERLYAMNOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Bromo-2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2552185.png)

![N-{4-[(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}propanamide](/img/structure/B2552189.png)
![benzyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2552192.png)



![N-(4-acetylphenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide](/img/structure/B2552197.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2552199.png)
![2-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2552200.png)
![2-(3-chlorobenzyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B2552202.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-(trifluoromethyl)aniline](/img/structure/B2552203.png)
![8-[(3-methylphenyl)sulfanyl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B2552204.png)
